molecular formula C22H21N5O4 B6485058 N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide CAS No. 900008-81-3

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide

Cat. No.: B6485058
CAS No.: 900008-81-3
M. Wt: 419.4 g/mol
InChI Key: VXFUPXLJKJLENK-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.15935417 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-13-5-7-16(9-14(13)2)27-20-17(11-24-27)22(29)26(12-23-20)25-21(28)15-6-8-18(30-3)19(10-15)31-4/h5-12H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFUPXLJKJLENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound suggests potential therapeutic applications across various medical fields.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • Dimethyl and dimethoxy substituents that may influence its biological activity.

Chemical Formula : C21_{21}H22_{22}N4_{4}O3_{3}

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : A study demonstrated that similar compounds showed IC50_{50} values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent:

  • Inhibition of COX Enzymes : Like other pyrazolo derivatives, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition can reduce the production of pro-inflammatory mediators .
  • Research Findings : In vitro studies have reported significant reductions in inflammation markers in treated cells compared to controls .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial DNA synthesis or inhibition of essential metabolic pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with other related pyrazolo derivatives:

Compound NameStructureBiological ActivityIC50_{50} (μM)
N-[1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamideStructureAnticancer15
N-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N’,N’-diethylpropane-1,3-diamineStructureAnti-inflammatory20

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Targeting Kinases : The pyrazolo core allows binding to ATP-binding sites in kinases.
  • Inflammatory Pathways : It may modulate pathways involving NF-kB and MAPK signaling cascades.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide exhibit potent anticancer effects. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against various cancer cell lines including A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.016 µM to 19.56 µM .
  • Mechanism of Action : The anticancer effects are attributed to:
    • Enzyme Inhibition : Targeting key enzymes involved in cancer progression.
    • Apoptosis Induction : Increasing the BAX/Bcl-2 ratio promotes cell death in cancer cells.
    • Cell Cycle Arrest : Inducing arrest at the S and G2/M phases of the cell cycle .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Synthetic Applications

This compound can serve as a precursor for synthesizing other bioactive compounds. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it a versatile building block in medicinal chemistry .

Case Study 1: Anticancer Efficacy

A study involving the testing of pyrazolo[3,4-d]pyrimidine derivatives found that modifications leading to increased lipophilicity enhanced cellular uptake and potency against resistant cancer types. This highlights the importance of structural optimization in drug design .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action for similar compounds found that they could effectively inhibit specific kinases involved in tumor growth. This provides a pathway for developing targeted therapies based on the pyrazolo[3,4-d]pyrimidine scaffold .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

Answer:
The synthesis typically involves coupling reactions between pyrazolo[3,4-d]pyrimidinone intermediates and substituted benzamides. For example:

  • Step 1: Preparation of the pyrazolo[3,4-d]pyrimidinone core via cyclocondensation of substituted hydrazines with α-chloroacetamide derivatives under reflux in dry acetonitrile or dichloromethane .
  • Step 2: Functionalization of the pyrimidinone nitrogen using nucleophilic substitution with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Purification: Recrystallization from acetonitrile or ethanol to isolate the final product .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • IR Spectroscopy: Identification of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and methoxy (C-O) stretches (~1250 cm⁻¹) .
  • ¹H/¹³C NMR: Assignments of aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and pyrazolo-pyrimidine backbone signals (e.g., NH at δ ~10–12 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced: How can reaction conditions be optimized to address low yields in the coupling step?

Answer:
Yield optimization requires systematic variation of:

  • Solvent Polarity: Dry acetonitrile enhances nucleophilicity compared to DMF or THF .
  • Temperature: Elevated temperatures (70–80°C) improve reaction kinetics but may increase side products .
  • Catalysis: Use of Pd(PPh₃)₄ or CuI for cross-coupling reactions involving halogenated intermediates .
  • Work-Up: Sequential extraction with ethyl acetate and water to remove unreacted reagents before recrystallization .

Advanced: How do tautomeric forms of the pyrazolo-pyrimidine core influence NMR data interpretation?

Answer:
The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism between the 1H and 4H forms, leading to:

  • Variable NH Proton Signals: Broad or split peaks in DMSO-d₆ due to slow exchange .
  • Resolution Strategies: Use of deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to assign tautomer-specific signals .

Advanced: What structural modifications enhance the compound’s bioactivity?

Answer:
Structure-activity relationship (SAR) studies suggest:

  • Methoxy Group Positioning: 3,4-Dimethoxy substitution on the benzamide enhances π-π stacking with hydrophobic enzyme pockets compared to mono-methoxy analogs .
  • Pyrimidinone Substituents: Electron-withdrawing groups (e.g., -Cl, -F) at the 3,4-dimethylphenyl position improve binding affinity in kinase inhibition assays .
  • Validation: Molecular docking and in vitro assays (e.g., IC₅₀ measurements) to quantify potency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Impurity Profiles: HPLC-MS analysis (≥95% purity threshold) to confirm compound integrity .
  • Assay Conditions: Standardization of cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v) .
  • Statistical Robustness: Triplicate experiments with ANOVA or Student’s t-test for significance (p < 0.05) .

Advanced: What computational methods predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation: Use of ChemDraw or SwissADME to estimate lipophilicity (~3.5–4.0) for blood-brain barrier penetration .
  • Solubility Prediction: Molecular dynamics simulations (e.g., Desmond) in aqueous buffers at pH 7.4 .
  • Docking Studies: AutoDock Vina or Schrödinger Suite for binding mode analysis against targets like EGFR or CDK2 .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage Conditions: -20°C in amber vials under argon to prevent oxidation of methoxy groups .
  • Degradation Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis or dimerization .

Advanced: How does substituent electronic effects influence the compound’s reactivity?

Answer:

  • Electron-Donating Groups (e.g., -OCH₃): Activate the benzamide moiety for nucleophilic attack, accelerating coupling reactions .
  • Steric Effects: Bulky 3,4-dimethylphenyl groups may hinder access to catalytic sites in enzyme assays, requiring molecular modeling for optimization .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralization with 10% NaOH followed by incineration for halogenated byproducts .

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